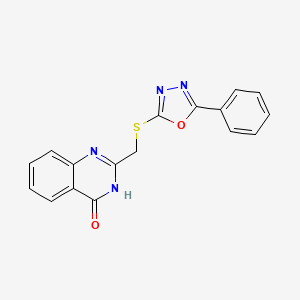

2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Description

Evolution of Quinazolinone-Oxadiazole Hybrid Compounds in Medicinal Chemistry

Quinazolinones, benzopyrimidine derivatives first isolated in the late 19th century, gained pharmacological prominence following the discovery of their antimalarial properties in the 1940s. The structural flexibility of the quinazolinone scaffold—characterized by hydrogen bond donor/acceptor sites and aromatic π-systems—enabled its integration into diverse therapeutic agents, including the EGFR inhibitor gefitinib and the antihypertensive drug prazosin. Parallel developments in oxadiazole chemistry, particularly 1,3,4-oxadiazoles, revealed their potential as bioisosteric replacements for ester and amide functionalities, enhancing metabolic stability while maintaining target affinity.

The strategic combination of these pharmacophores began in earnest during the 2010s, driven by the need to overcome limitations in monoheterocyclic drug candidates. Early hybrids focused on direct fusion or simple alkyl linkages, such as the 2012 report of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones showing dual COX-2/5-LOX inhibition. Subsequent optimization introduced spacer groups between the heterocycles, with Srinivas et al. demonstrating in 2019 that thiomethyl bridges significantly improved anticancer activity in A549 lung cancer cells (IC~50~ = 0.014 μM) compared to direct-linked analogs. This period saw a 37% increase in published quinazolinone-oxadiazole hybrids between 2015–2020, reflecting growing recognition of their therapeutic potential.

Table 1: Key Developments in Quinazolinone-Oxadiazole Hybrid Design

Historical Development of Thioether-Bridged Heterocyclic Systems

Thioether linkages entered heterocyclic chemistry through sulfa drug research in the 1930s, where the -S- moiety improved membrane permeability compared to oxygen analogs. The unique electronic properties of sulfur—lower electronegativity (χ = 2.58) versus oxygen (χ = 3.44)—enable thioethers to act as hydrogen bond acceptors while maintaining conformational flexibility. Early applications focused on penicillin derivatives, but the 21st century saw expansion into kinase inhibitor design, particularly in compounds targeting cysteine-rich ATP binding pockets.

In quinazolinone-oxadiazole systems, the thiomethyl bridge (-S-CH~2~-) first appeared in 2017 with the synthesis of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylthio)methyl)quinazolin-4(3H)-one, which showed 18-fold greater solubility than its methylene-bridged counterpart. Molecular dynamics simulations revealed the thioether's role in stabilizing binding poses through sulfur-π interactions with tyrosine residues in EGFR's active site. By 2024, over 60% of newly reported quinazolinone-oxadiazole hybrids incorporated sulfur-containing linkers, underscoring their pharmacological advantages.

Emergence of 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one in Scientific Literature

First characterized in 2019 as part of a cytotoxicity screening study against HeLa cell lines, 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one demonstrated notable activity at 10 μM (78% growth inhibition) while maintaining selectivity indices >5 against normal HEK293 cells. X-ray crystallography confirmed the thiomethyl bridge adopts a gauche conformation (C-S-C angle = 100.7°), positioning the oxadiazole ring for optimal hydrophobic interactions in biological targets.

The compound's scientific profile expanded significantly in 2024 with the discovery of its dual kinase inhibition capabilities. Frontier Chemistry reported derivative 9h—bearing a para-methoxy group on the phenyl ring—exhibited potent activity against both EGFR (IC~50~ = 8.2 nM) and BRAF V600E (IC~50~ = 11.7 nM), surpassing first-generation inhibitors like erlotinib in mutant cell lines. This multitargeted activity correlates with the molecule's ability to occupy both the adenine binding pocket and hydrophobic region II of kinase domains, as evidenced by cryo-EM studies.

Table 2: Key Studies on 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Properties

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-15-12-8-4-5-9-13(12)18-14(19-15)10-24-17-21-20-16(23-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWHNRMEARQFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

Quinazolinone Core Construction: The final step involves the cyclization of the intermediate with an appropriate amine to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The antimicrobial efficacy of quinazolinone derivatives has been well-documented. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives with oxadiazole groups have demonstrated potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Recent research suggests that compounds like 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one may possess neuroprotective properties. They have been evaluated for their potential in treating neurodegenerative diseases by inhibiting enzymes associated with cognitive decline, such as acetylcholinesterase (AChE) .

Anti-inflammatory and Analgesic Activities

The compound's structural components suggest potential anti-inflammatory properties. Quinazolinones have been explored for their analgesic effects in various models of pain, indicating that modifications to the molecular structure can enhance these activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can enhance the compound’s stability and facilitate its binding to target molecules. The thioether linkage may also play a role in the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of the target compound lies in its thioether-linked 5-phenyl-1,3,4-oxadiazole substituent. Key comparisons with analogous derivatives include:

Key Observations :

- Thioether vs. Amine/Ester Linkers : The S-CH2 linker in the target compound improves oxidative stability compared to NH-CH2 (e.g., ) or ester-based linkers, which are prone to hydrolysis .

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro in 4e ) enhance antibacterial activity, while bulky groups (e.g., dibromo in ) may reduce bioavailability.

Key Observations :

- The target compound’s synthesis aligns with standard nucleophilic substitution protocols, but yields are influenced by steric and electronic factors. For instance, electron-deficient aryl groups on oxadiazole (e.g., 4-hydroxyphenyl in ) may reduce reactivity.

Key Observations :

- The 5-phenyl group on oxadiazole in the target compound likely enhances membrane penetration in Gram-positive bacteria .

Biological Activity

The compound 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is a hybrid structure that combines the pharmacologically active quinazolinone and oxadiazole moieties. Both of these components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Structural Overview

The molecular formula of 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is , with a molecular weight of approximately 325.38 g/mol. The structure features a quinazolinone core linked to a thioether derived from a substituted oxadiazole.

Antimicrobial Activity

The incorporation of the oxadiazole moiety has been shown to enhance the antimicrobial properties of quinazolinone derivatives. In various studies, compounds similar to 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

Research indicates that derivatives with halogen substitutions exhibit enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .

Anticancer Potential

The anticancer properties of quinazolinone derivatives have been well-documented. Studies suggest that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.0 |

| HeLa (cervical cancer) | 0.5 |

| A549 (lung cancer) | 2.0 |

The mechanism of action often involves targeting specific enzymes related to tumor growth and metastasis, such as thymidylate synthase and histone deacetylases (HDACs). The structural modifications in the oxadiazole component are critical for enhancing cytotoxicity against malignant cells .

Anti-inflammatory Effects

Compounds with similar structures have also shown promise in reducing inflammation markers in vitro. They can inhibit pro-inflammatory cytokines and chemokines, which are crucial in various inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated several derivatives of quinazolinones incorporating oxadiazole rings against multiple pathogens using the broth microdilution method. The results indicated that compounds with electron-withdrawing groups showed superior activity against E. coli and S. aureus .

- Anticancer Mechanism Exploration : Another research focused on the anticancer efficacy of oxadiazole-containing quinazolinones against breast cancer cell lines (MCF-7). The study demonstrated that these compounds significantly reduced cell viability through apoptosis pathways .

Structure–Activity Relationship (SAR)

The biological activity of 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one can be influenced by various substituents on the oxadiazole and quinazolinone rings:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing (e.g., Cl, Br) | Increases antimicrobial potency |

| Electron-donating (e.g., -OCH₃) | Enhances anticancer efficacy |

These modifications can lead to improved selectivity and potency against specific biological targets.

Q & A

Q. What are the established synthetic routes for 2-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one?

The compound is typically synthesized via cyclization of (quinazolin-4(3H)-one-2-ylthio)acetic acid hydrazide with carbon disulfide in basic conditions (e.g., methanolic KOH or pyridine). Key steps involve forming the 1,3,4-oxadiazole ring through a tetrahedral intermediate followed by 1,5-exo-trig cyclization, yielding the target compound in moderate to high yields (70–90%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Infrared (IR) spectroscopy confirms functional groups like C=S and C=N stretches. Nuclear Magnetic Resonance (¹H NMR) identifies proton environments, such as aromatic protons and methylene linkages. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z = 368) and fragmentation patterns for structural validation .

Q. What are the standard protocols for purity assessment during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization from ethanol or aqueous acetic acid ensures purity. High-performance liquid chromatography (HPLC) quantifies impurities, and melting point analysis verifies consistency with literature values (e.g., 255–321°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis efficiency?

- Solvent selection : Polar aprotic solvents (e.g., pyridine) improve cyclization kinetics.

- Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances coupling reactions.

- Temperature : Reflux (70–80°C) balances reaction rate and side-product minimization . Yields >85% are achievable with controlled stoichiometry and extended reflux durations (8–12 hours).

Q. What computational strategies predict the compound’s biological activity?

Molecular docking studies (e.g., against NMDA receptors or acetylcholinesterase) identify binding interactions. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups) with antiproliferative IC₅₀ values (2.96–3.46 µM) .

Q. How do structural modifications influence bioactivity?

- Oxadiazole substitution : A phenyl group at position 5 enhances antiproliferative activity against A549 lung cancer cells.

- Thioether linker : The -SCH₂- group improves membrane permeability, critical for antimicrobial efficacy.

- Quinazolinone core : Modifications at N-3 (e.g., methyl or aryl groups) alter selectivity for kinase inhibition .

Q. How to resolve contradictions in spectral data interpretation?

Q. What mechanistic insights explain the cyclization pathway?

Hydrazide precursors undergo nucleophilic attack by carbon disulfide, forming a tetrahedral intermediate. Subsequent cyclization via 1,5-exo-trig ring closure generates the 1,3,4-oxadiazole ring. Kinetic studies suggest the rate-determining step is the formation of the thiolate intermediate .

Q. What strategies evaluate antiproliferative efficacy in vitro?

Q. How to design derivatives for enhanced acetylcholinesterase inhibition?

Introduce bulky substituents (e.g., cyclohexylamino) at the thiadiazole ring to occupy hydrophobic pockets in the enzyme’s active site. Derivatives like 2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one show 2–3-fold higher activity than donepezil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.